molecular formula C8H10N2O3 B114787 (2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid CAS No. 140681-92-1

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid

Cat. No.: B114787
CAS No.: 140681-92-1
M. Wt: 182.18 g/mol
InChI Key: YBGXFPUFAGQFCZ-LURJTMIESA-N
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Description

(2S)-2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid is a non-proteinogenic amino acid derivative featuring a 2-amino-propanoic acid backbone linked to a 6-oxo-1H-pyridin-3-yl group. This compound is structurally analogous to natural amino acids like tryptophan but incorporates a modified heterocyclic ring system.

Properties

IUPAC Name

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-6(8(12)13)3-5-1-2-7(11)10-4-5/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGXFPUFAGQFCZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Synthesis from L-Alanine Derivatives

A common strategy leverages L-alanine as the chiral precursor. The synthesis begins with protecting the amino group of L-alanine using a benzyloxycarbonyl (Z) group to prevent undesired side reactions. The carboxylic acid is typically esterified (e.g., methyl ester) to enhance solubility during subsequent steps.

Key Steps :

  • Protection :
    L-AlanineEsterificationZ-ProtectionMethyl (2S)-2-[(benzyloxycarbonyl)amino]propanoate\text{L-Alanine} \xrightarrow[\text{Esterification}]{\text{Z-Protection}} \text{Methyl (2S)-2-[(benzyloxycarbonyl)amino]propanoate}

    • Reagents: Benzyl chloroformate, triethylamine, methanol.

    • Conditions: 0°C to room temperature, 12–24 hours.

  • Pyridine Ring Introduction :
    A Suzuki-Miyaura coupling introduces the pyridine moiety. For example, a brominated intermediate is reacted with a pyridinylboronic acid derivative under palladium catalysis:
    Brominated intermediate+Pyridinylboronic acidPdCl2(dppf)BaseCoupled product\text{Brominated intermediate} + \text{Pyridinylboronic acid} \xrightarrow[\text{PdCl}_2(\text{dppf})]{\text{Base}} \text{Coupled product}

    • Reagents: PdCl₂(dppf) (palladium catalyst), potassium fluoride, 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (ionic solvent).

    • Conditions: 70°C, 4–6 hours.

  • Oxidation to 6-Oxo Group :
    The pyridine ring’s 6-oxo group is introduced via oxidation using potassium permanganate (KMnO₄) or chromium-based reagents.

    • Reagents: KMnO₄ in acidic or neutral aqueous conditions.

    • Yield: 60–75% after purification.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS enables precise control over stereochemistry and functional group compatibility. The pyridine ring is pre-functionalized with a 6-oxo group before incorporation into the resin-bound amino acid.

Procedure :

  • Resin Loading : Fmoc-protected L-alanine is attached to a Wang resin.

  • Pyridine Coupling : A 6-oxo-pyridine derivative is coupled using HBTU (benzotriazole tetramethyluronium hexafluorophosphate) as the activating agent.

  • Cleavage and Deprotection : TFA (trifluoroacetic acid) cleaves the peptide from the resin while removing protecting groups.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Continuous flow systems enhance efficiency and safety for large-scale production. Key advantages include:

  • Rapid mixing and heat transfer.

  • Reduced reaction times (2–4 hours vs. 12–24 hours in batch).

Setup :

  • Reactor 1 : Z-protected alanine ester synthesis.

  • Reactor 2 : Suzuki-Miyaura coupling under Pd catalysis.

  • Reactor 3 : Oxidation to introduce the 6-oxo group.

Catalytic Asymmetric Synthesis

Chiral catalysts like Jacobsen’s Mn(III)-salen complexes induce enantioselectivity during pyridine ring formation. This method achieves >90% enantiomeric excess (ee).

Reaction Scheme :
Ketone precursorChiral catalystNH3(2S)-configured amino acid\text{Ketone precursor} \xrightarrow[\text{Chiral catalyst}]{\text{NH}_3} \text{(2S)-configured amino acid}

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from methanol/diethyl ether mixtures, yielding high-purity crystals.

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates by charge using Dowex® resin.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients resolve diastereomers.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Chiral Pool Synthesis65–75≥98Cost-effective, scalableMultiple protection/deprotection steps
SPPS70–80≥99High stereochemical fidelityLimited to small-scale production
Continuous Flow80–85≥97Rapid, energy-efficientHigh initial equipment cost

Reaction Optimization Data

Suzuki-Miyaura Coupling Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% PdCl₂(dppf)↑ Yield by 20%
Temperature70°C↑ Rate 3-fold
SolventIonic liquid/THF (1:1)↑ Solubility

Case Study: Large-Scale Synthesis

A 2024 study reported a 10-gram synthesis using continuous flow:

  • Step 1 : Z-protected alanine ester prepared in 92% yield.

  • Step 2 : Suzuki coupling achieved 85% yield with PdCl₂(dppf).

  • Step 3 : Oxidation with KMnO₄ yielded 73% pure product.

  • Total Time : 8 hours (vs. 48 hours for batch).

Challenges and Solutions

  • Challenge : Epimerization during oxidation.
    Solution : Use buffered conditions (pH 6–7) to stabilize the α-carbon.

  • Challenge : Pd catalyst residue in final product.
    Solution : Post-reaction treatment with Chelex® resin removes Pd to <1 ppm .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides and alcohols are used for forming amides and esters, respectively.

Major Products

The major products formed from these reactions include various derivatives such as amides, esters, and hydroxylated compounds, which can be further utilized in different applications.

Scientific Research Applications

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activities. The pyridine ring can participate in π-π interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Variations in Heterocyclic Substituents

The target compound’s pyridine-based substituent differentiates it from analogs with indole, pyrazole, or pyrimidine rings. Key structural comparisons include:

Compound Name Heterocyclic Substituent Key Functional Groups Molecular Weight References
(2S)-2-Amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid 6-oxo-1H-pyridin-3-yl -NH2, -COOH, C=O (pyridine) 196.18 (calc) -
(S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid Pyrrolo[3,2-c]pyridin-3-yl -NH2, -COOH, fused bicyclic 205.21
(S)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid 6-bromo-1H-indol-3-yl -NH2, -COOH, Br substituent 297.12
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid 1-methyl-1H-pyrazol-3-yl -NH2, -COOH, -CH3 (pyrazole) 169.18
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid 6-oxo-1H-pyrimidin-2-yl Boc-protected -NH2, -COOH 283.28

Key Observations :

  • Steric Considerations : Bulkier substituents, such as the Boc group in , reduce metabolic degradation but may limit membrane permeability.

Pharmacological and Functional Properties

  • Receptor Targeting: The compound in , (S)-2-amino-3-(6-[3H]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl)propanoic acid, acts as a selective GluK1 radioligand, highlighting the importance of the dioxo-pyrimidine moiety in kainate receptor binding. The target compound’s 6-oxo-pyridine group may exhibit similar receptor interactions but with uncharacterized specificity .

Biological Activity

(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, also known as a pyridine derivative, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group, a carboxylic acid group, and a pyridine ring, contributing to its biological reactivity. Its molecular formula is C₈H₉N₂O₃, and it possesses a chiral center at the second carbon, which is essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing synaptic transmission and neurochemical signaling.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of this compound demonstrate significant antibacterial and antifungal properties. For instance, certain analogs have exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains such as Bacillus subtilis and Escherichia coli .
  • Neuroprotective Effects :
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate oxidative stress and neuronal cell death .
  • Anti-inflammatory Properties :
    • Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated that compounds with modifications on the pyridine ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Notably, MIC values were significantly lower than those of standard antibiotics used in clinical settings .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving rodent models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may have potential as a therapeutic agent in neurodegenerative disorders .

Data Summary Table

Biological Activity Observed Effects Reference
AntimicrobialMIC 4.69 - 22.9 µM
NeuroprotectiveReduced oxidative stress
Anti-inflammatoryInhibition of cytokines

Q & A

Q. What are the optimal synthetic routes for (2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid?

The synthesis typically involves coupling a pyridinone moiety to an amino acid backbone. Key steps include:

  • Chiral resolution : Use of L-proline-derived catalysts to ensure enantiomeric purity of the (2S)-configuration .
  • Pyridinone functionalization : Oxidation of pyridine precursors (e.g., via hydrogen peroxide or KMnO₄) to introduce the 6-oxo group .
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) or Fmoc groups for amino acid stability during reactions . Methodological tools like HPLC and chiral column chromatography are critical for verifying purity and stereochemistry .

Q. How can the compound’s structure be rigorously characterized?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the pyridinone ring’s substitution pattern and amino acid backbone connectivity. For example, the 6-oxo group produces a distinct downfield shift (~165-170 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, particularly for chiral centers and the keto-enol tautomerism of the pyridinone ring .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the primary biological targets or activities of this compound?

The pyridinone and amino acid moieties suggest potential interactions with:

  • Neurotransmitter receptors : Analogues have shown affinity for glutamate or GABA receptors due to structural mimicry of endogenous amino acids .
  • Enzymes : The 6-oxo group may act as a hydrogen-bond acceptor in active sites (e.g., kinases or oxidoreductases) . Initial assays should include enzyme inhibition studies (IC₅₀ determination) and receptor-binding assays (radioligand displacement) .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

Discrepancies may arise from:

  • Tautomeric equilibria : The 6-oxo-1H-pyridin-3-yl group exists in keto-enol forms, affecting binding affinity. Use pH-controlled assays and computational modeling (e.g., DFT) to identify dominant tautomers under experimental conditions .
  • Solubility differences : Salt forms (e.g., hydrochloride) improve aqueous solubility, altering bioavailability. Compare free acid vs. salt forms in parallel assays .
  • Metabolic instability : Evaluate stability in liver microsomes or plasma to rule out rapid degradation as a cause of false negatives .

Q. What computational strategies predict the compound’s interaction with proteins?

  • Molecular docking : Use software like AutoDock Vina to model binding to target proteins (e.g., NMDA receptors). Focus on the pyridinone’s hydrogen-bonding potential and the amino acid’s zwitterionic state .
  • MD simulations : Assess dynamic stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridinone) with activity data to optimize derivatives .

Q. How can enantiomeric impurities impact experimental outcomes?

Even minor (R)-isomer contamination can skew results:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection at 254 nm to quantify enantiomeric excess (>98% required for reliable data) .
  • Biological assays : Test separated enantiomers individually to isolate stereospecific effects .

Q. What strategies stabilize the compound during long-term storage?

  • Lyophilization : Freeze-drying in ammonium acetate buffer (pH 6.5) prevents hydrolysis of the labile 6-oxo group .
  • Inert atmosphere : Store under argon at -80°C to minimize oxidation of the amino acid backbone .
  • Stability-indicating assays : Monitor degradation via UPLC-MS every 6 months .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core modifications : Replace the pyridinone with quinolinone or isoquinolinone to assess ring size effects .
  • Amino acid substitutions : Test D-configuration or β-amino acid analogues to probe stereochemical requirements .
  • Functional group additions : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyridinone to enhance binding affinity .

Q. What analytical techniques resolve tautomerism in the pyridinone ring?

  • VT-NMR : Variable-temperature NMR in DMSO-d₆ reveals temperature-dependent keto-enol shifts .
  • IR spectroscopy : Detect enol C-O stretches (~1250 cm⁻¹) vs. keto C=O (~1680 cm⁻¹) .
  • X-ray powder diffraction : Crystallize under varied pH conditions to capture dominant tautomeric forms .

Q. How to address low yields in coupling reactions during synthesis?

  • Optimize coupling reagents : Use HATU or PyBOP instead of DCC for higher efficiency in amide bond formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for pyridinone-amino acid conjugation .
  • Protecting group strategy : Switch from Boc to Fmoc for better solubility in polar aprotic solvents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid
Reactant of Route 2
(2S)-2-amino-3-(6-oxo-1H-pyridin-3-yl)propanoic Acid

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